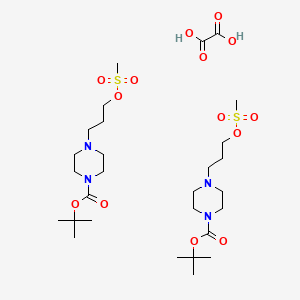

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved by reacting carbamimide with 3-fluorobenzoic acid . Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach, highlighting the versatility in synthetic strategies for these compounds .

Molecular Structure Analysis

The molecular structures of these derivatives are confirmed using techniques such as X-ray diffraction studies. For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was elucidated, revealing its crystallization in the monoclinic system and the presence of weak intermolecular interactions that contribute to its three-dimensional architecture . The asymmetric unit of another derivative contains two independent molecules with the piperazine ring adopting a chair conformation .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives is influenced by the substituents on the piperazine ring. For example, the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure in one derivative generates a pharmacologically useful core, indicating potential for further chemical modifications . The reactivity is also demonstrated in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, where amination was performed using a low-cost catalyst system .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their molecular structures. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form show similar molecular packing driven by strong hydrogen bonds . The presence of various functional groups, such as nitro, amino, and oxadiazolyl, influences the solubility, stability, and overall reactivity of these compounds, which is crucial for their potential application in drug development .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally similar compound, was synthesized and characterized. The compound was found to crystallize in the monoclinic crystal system and demonstrated weak antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

- Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach. The derivative showcased a pharmacologically useful core due to its novel chemistry and synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Structural Analysis

- The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, indicating typical bond lengths and angles for this class of piperazine-carboxylate (Mamat et al., 2012).

Biological Evaluation

- Two derivatives of N-Boc piperazine were synthesized and characterized, and their crystal structure was analyzed. These compounds showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Properties

- The synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate were studied. It showed an inhibition efficiency of 91.5% at 25 ppm in corrosive media, indicating a potential for protecting carbon steel surfaces from corrosion (Praveen et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H26N2O5S.C2H2O4/c2*1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18;3-1(4)2(5)6/h2*5-11H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZXOWLMMHAFHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N4O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)